Trimethyl[(3,4,5-trimethoxyphenyl)methoxy]silane
Description
Trimethyl(3,4,5-trimethoxybenzyloxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3,4,5-trimethoxybenzyloxy group
Properties
CAS No. |
61040-77-5 |
|---|---|
Molecular Formula |
C13H22O4Si |
Molecular Weight |
270.40 g/mol |
IUPAC Name |
trimethyl-[(3,4,5-trimethoxyphenyl)methoxy]silane |
InChI |
InChI=1S/C13H22O4Si/c1-14-11-7-10(9-17-18(4,5)6)8-12(15-2)13(11)16-3/h7-8H,9H2,1-6H3 |
InChI Key |
PIQDDTOZJVGUMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CO[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3,4,5-trimethoxybenzyloxy)silane typically involves the reaction of 3,4,5-trimethoxybenzyl alcohol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is subsequently converted to the desired product under mild conditions .
Industrial Production Methods
Industrial production of Trimethyl(3,4,5-trimethoxybenzyloxy)silane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3,4,5-trimethoxybenzyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane or silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl(3,4,5-trimethoxybenzyloxy)silane has several applications in scientific research:
Mechanism of Action
The mechanism by which Trimethyl(3,4,5-trimethoxybenzyloxy)silane exerts its effects involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various silane derivatives .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride:
3,4,5-Trimethoxybenzyl alcohol: A precursor in the synthesis of Trimethyl(3,4,5-trimethoxybenzyloxy)silane.
Trimethylsilanol: A related compound with similar reactivity but different applications.
Uniqueness
Trimethyl(3,4,5-trimethoxybenzyloxy)silane is unique due to the presence of both trimethylsilyl and 3,4,5-trimethoxybenzyloxy groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in organic synthesis and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
